molecular formula C9H7N3O B8047433 N,N-dicyano-2-methoxyaniline

N,N-dicyano-2-methoxyaniline

Cat. No.: B8047433
M. Wt: 173.17 g/mol
InChI Key: DTNBCKFSRVRGAA-UHFFFAOYSA-N
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Description

N,N-dicyano-2-methoxyaniline: is an organic compound characterized by the presence of two cyano groups and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyano-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the dicyano derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dicyano-2-methoxyaniline can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the cyano groups can yield primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N,N-dicyano-2-methoxyaniline is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N,N-dicyano-2-methoxyaniline involves its interaction with molecular targets through its cyano and methoxy groups. The cyano groups can participate in hydrogen bonding and coordination with metal ions, while the methoxy group can engage in electron-donating interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-methoxyaniline: Lacks the cyano groups, making it less reactive in certain chemical reactions.

    N,N-dimethyl-2-methoxyaniline: Contains methyl groups instead of cyano groups, resulting in different electronic properties.

    N,N-dicyanoaniline: Similar structure but without the methoxy group, affecting its solubility and reactivity.

Uniqueness: N,N-dicyano-2-methoxyaniline is unique due to the presence of both cyano and methoxy groups, which confer distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

cyano-(2-methoxyphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-9-5-3-2-4-8(9)12(6-10)7-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNBCKFSRVRGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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